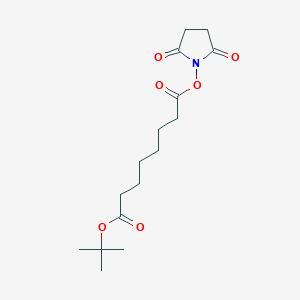
2-((6-Bromopyridin-2-yl)oxy)acetonitrile
Overview
Description
“2-((6-Bromopyridin-2-yl)oxy)acetonitrile” is an organic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is typically used in scientific research, particularly in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “2-((6-Bromopyridin-2-yl)oxy)acetonitrile” can be represented by the SMILES notation: C1=CC(=NC(=C1)Br)OCC#N . This indicates that the compound contains a bromopyridinyl group attached to an acetonitrile group via an oxygen atom .Scientific Research Applications
Palladium-Catalyzed Cyclization
One study discusses the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids in acetonitrile under carbon monoxide pressure, using a palladium catalyst. This process produces 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the compound's role in synthesizing complex chemical structures (Cho & Kim, 2008).
Synthesis and Characterization of Pyridinium Compounds
Another research involves the preparation of 2-aminopyridinium tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) from acetonitrile solutions, indicating the compound's utility in forming complex metal-organic frameworks (Luque et al., 1997).
Photochemistry of Bromonaphthols
A study on the photochemistry of 6-bromo-2-naphthols in acetonitrile highlights the compound's relevance in the field of photochemistry and the formation of electrophilic carbene intermediates (Pretali et al., 2009).
Crystal Structure Analysis
Research on the crystal structure of fluroxypyr, a pyridine herbicide, provides insights into how such compounds can be analyzed for their molecular and crystal structures (Park et al., 2016).
Antibacterial Activity of Pyridine Derivatives
A study on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, derived from bromopyridine, underscores the compound's potential in creating antimicrobial agents (Bogdanowicz et al., 2013).
properties
IUPAC Name |
2-(6-bromopyridin-2-yl)oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-1-3-7(10-6)11-5-4-9/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVCKYRXPOEAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733457 | |
| Record name | [(6-Bromopyridin-2-yl)oxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Bromopyridin-2-yl)oxy)acetonitrile | |
CAS RN |
545426-95-7 | |
| Record name | [(6-Bromopyridin-2-yl)oxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-](/img/structure/B1398093.png)









